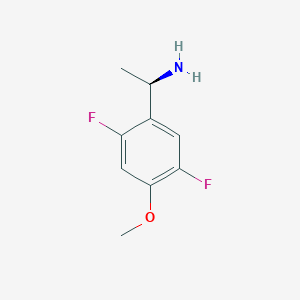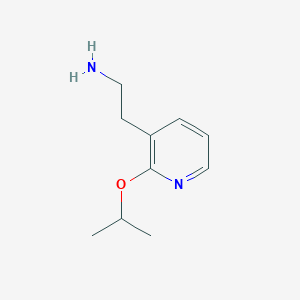
2-(2-Isopropoxypyridin-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isopropoxypyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxypyridin-3-yl)ethan-1-amine typically involves the reaction of 2-bromo-3-isopropoxypyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(OAc)2. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(2-Isopropoxypyridin-3-yl)ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
科学研究应用
2-(2-Isopropoxypyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on trace-amine associated receptors (TAAR1) and serotonin receptors (5-HT1A), modulating dopaminergic, serotonergic, and glutamatergic circuitry. This interaction can influence various physiological processes, including neurotransmission and signal transduction .
相似化合物的比较
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
2-(3-Pyridinyl)ethanamine: Another derivative of pyridine with similar structural features.
Uniqueness
2-(2-Isopropoxypyridin-3-yl)ethan-1-amine is unique due to its specific isopropoxy group attached to the pyridine ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-(2-propan-2-yloxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-9(5-6-11)4-3-7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI 键 |
BXVKKBMGIZCOGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC=N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
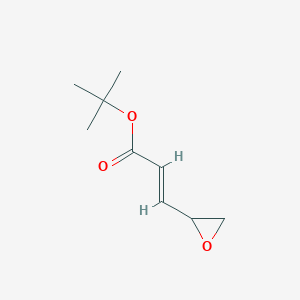
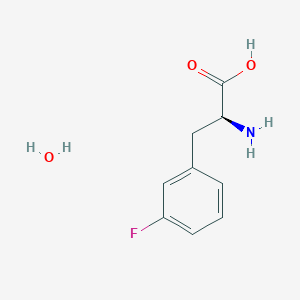

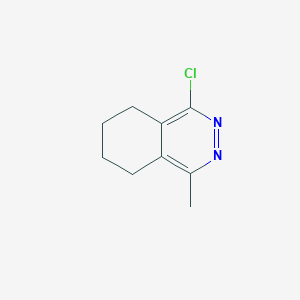
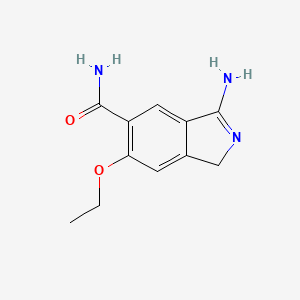

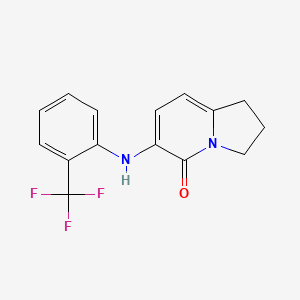

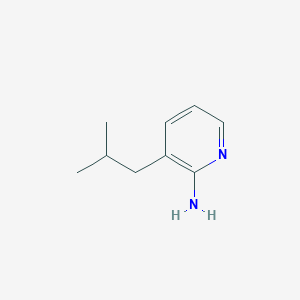
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
